molecular formula C6H11NO B14744112 3-Penten-2-one, 4-methyl-, oxime CAS No. 2158-24-9

3-Penten-2-one, 4-methyl-, oxime

Cat. No.: B14744112
CAS No.: 2158-24-9
M. Wt: 113.16 g/mol
InChI Key: CTLWEGCNQGNBFF-VOTSOKGWSA-N
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Description

3-Penten-2-one, 4-methyl-, oxime is an organic compound with the molecular formula C6H11NO. It is derived from 3-Penten-2-one, 4-methyl-, also known as mesityl oxide. This compound is characterized by the presence of an oxime functional group, which is a nitrogen-containing group attached to the carbonyl carbon of the parent ketone.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Penten-2-one, 4-methyl-, oxime can be synthesized through the reaction of 3-Penten-2-one, 4-methyl- with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium at room temperature. The general reaction is as follows:

3-Penten-2-one, 4-methyl-+NH2OHHCl3-Penten-2-one, 4-methyl-, oxime+HCl\text{3-Penten-2-one, 4-methyl-} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{this compound} + \text{HCl} 3-Penten-2-one, 4-methyl-+NH2​OH⋅HCl→3-Penten-2-one, 4-methyl-, oxime+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of hydroxylamine hydrochloride to a stirred solution of 3-Penten-2-one, 4-methyl- in the presence of a base. The reaction mixture is then purified through distillation or recrystallization to obtain the desired oxime compound.

Chemical Reactions Analysis

Types of Reactions

3-Penten-2-one, 4-methyl-, oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitro compounds.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the oxime group under mild conditions.

Major Products

    Oxidation: Nitro compounds.

    Reduction: Amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

3-Penten-2-one, 4-methyl-, oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Penten-2-one, 4-methyl-, oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can undergo redox reactions, influencing cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-Penten-2-one, 4-methyl-, oxime can be compared with other similar compounds such as:

The uniqueness of this compound lies in its oxime functional group, which imparts distinct chemical reactivity and potential biological activities compared to its parent ketone and other similar compounds.

Properties

CAS No.

2158-24-9

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(NE)-N-(4-methylpent-3-en-2-ylidene)hydroxylamine

InChI

InChI=1S/C6H11NO/c1-5(2)4-6(3)7-8/h4,8H,1-3H3/b7-6+

InChI Key

CTLWEGCNQGNBFF-VOTSOKGWSA-N

Isomeric SMILES

CC(=C/C(=N/O)/C)C

Canonical SMILES

CC(=CC(=NO)C)C

Origin of Product

United States

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